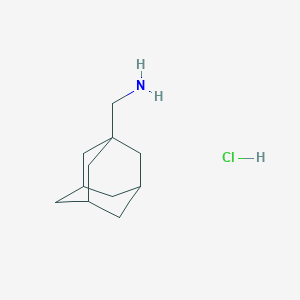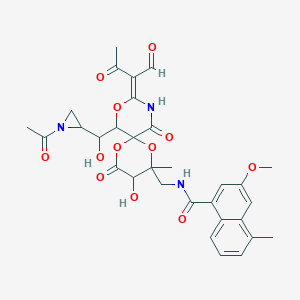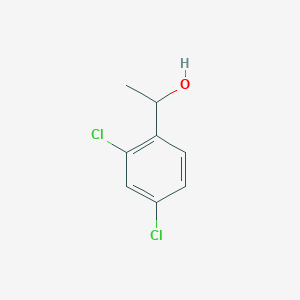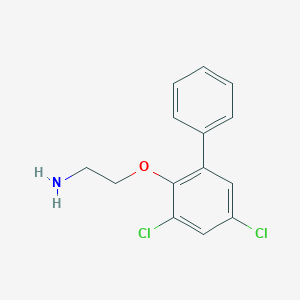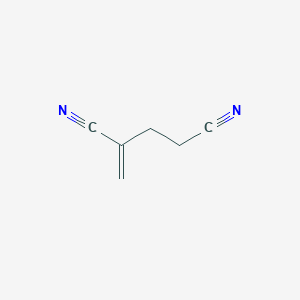
2-Methyleneglutaronitrile
描述
Synthesis Analysis
The synthesis of 2-methyleneglutaronitrile has been achieved through a highly selective head-to-tail dimerization of acrylonitrile, catalyzed by tricyclohexylphosphine under carefully optimized conditions. This method provides an efficient, scalable, and highly selective approach for the preparation of 2-methyleneglutaronitrile with low catalyst loading, showcasing its practicality for industrial applications (Yu et al., 2014).
Molecular Structure Analysis
Although direct studies on the molecular structure of 2-methyleneglutaronitrile itself are scarce, insights can be drawn from related compounds. For instance, studies on 2-[cyano(aryl)methylene]-imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines have revealed the tautomeric equilibrium between the ketene aminal and amidine forms, providing a glimpse into the structural behavior that might be relevant to 2-methyleneglutaronitrile derivatives (Huang et al., 1988).
Chemical Reactions and Properties
The reactivity of 2-methyleneglutaronitrile has not been extensively documented. However, the study of similar methylene and nitrile-containing compounds reveals that these groups can undergo various reactions, such as cycloadditions and transformations into different functional groups, indicating the versatility of 2-methyleneglutaronitrile in synthetic chemistry. For example, the recyclization reactions of 2-methylchromone-3-carbonitrile with active methylene nucleophiles have demonstrated the potential for creating diverse chemical structures (Alshaye et al., 2022).
Physical Properties Analysis
The physical properties of 2-methyleneglutaronitrile, such as boiling point, solubility, and stability, are crucial for its handling and application in various chemical processes. While specific data on 2-methyleneglutaronitrile are limited, the properties of structurally related compounds suggest that it might exhibit similar characteristics, including low miscibility with water and remarkable stability, making it suitable for use in organometallics and organocatalysis (Pace et al., 2012).
科学研究应用
Synthesis and Catalysis:
- 2-Methyleneglutaronitrile can be synthesized through dimerization of acrylonitrile using various catalyst systems, such as copper compounds with isocyanides or metal halides with trialkylamine. These processes have been studied for their efficiency and potential mechanisms (Saegusa, Ito, Kinoshita, & Tomita, 1970); (Watanabe & Takeda, 1973).
Industrial Applications:
- It has been used as a starting material for synthesizing halogenated pyridines, which have various applications in chemical industries (Fritz, Weis, & Winkler, 1976).
Environmental and Health Impact:
- Methyldibromoglutaronitrile, a derivative of 2-Methyleneglutaronitrile, has been studied for its allergenic properties and its presence as a preservative in cosmetics and other products (Fischer, Johansen, & Menné, 2008); (Ginkel & Rundervoort, 1995).
Material Science:
- Studies on anionic polymerization of α-methyleneglutaronitrile have provided insights into the production of polymers with specific properties, such as branching density and molecular weight distribution (Galin & Galin, 1973).
Photocatalysis and Pollution Treatment:
- Research has been conducted on using photocatalysis to degrade pollutants like methylene blue, demonstrating the potential of this approach for wastewater treatment and environmental remediation (Rizzo, Koch, Belgiorno, & Anderson, 2007); (Safardoust-Hojaghan & Salavati‐Niasari, 2017).
安全和危害
未来方向
2-Methyleneglutaronitrile is a side-product in the production of hexanedinitrile, which is used as a key component for engineering polymers such as the polyamides (PA 66) or polyurethanes . It’s also used as a starting material for the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile .
属性
IUPAC Name |
2-methylidenepentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCJVMZXRCLPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027418 | |
| Record name | 2-Methyleneglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyleneglutaronitrile | |
CAS RN |
1572-52-7 | |
| Record name | 2-Methyleneglutaronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dicyano-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedinitrile, 2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyleneglutaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyleneglutaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICYANO-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y85F7Y2B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

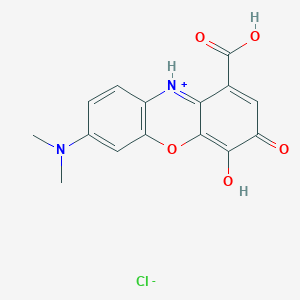
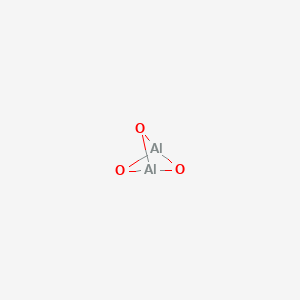
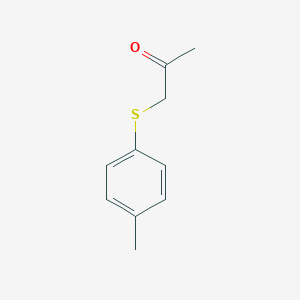
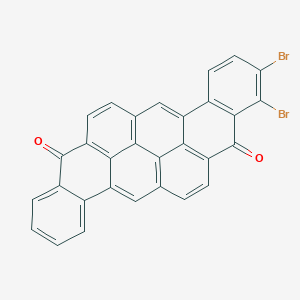

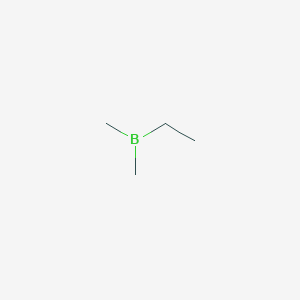
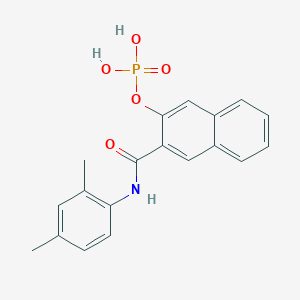
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
